molecular formula C6H12N4 B13539821 2-(dimethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

2-(dimethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B13539821
M. Wt: 140.19 g/mol
InChI Key: XKNJQLMMGJWDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction scheme is as follows:

    Preparation of Azide: The starting material, an alkyl halide, is reacted with sodium azide to form the corresponding azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Reduction: The resulting triazole compound is reduced to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(dimethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(dimethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as an antifungal and antiviral agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(dimethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: A parent compound with similar structural features.

    1H-1,2,4-Triazole: Another triazole derivative with different nitrogen atom positions.

    Benzotriazole: A triazole compound with a fused benzene ring.

Uniqueness

2-(dimethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of the dimethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

2-(1,5-dimethyltriazol-4-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-5-6(3-4-7)8-9-10(5)2/h3-4,7H2,1-2H3

InChI Key

XKNJQLMMGJWDEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.